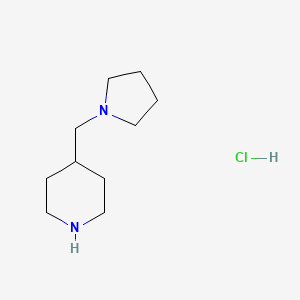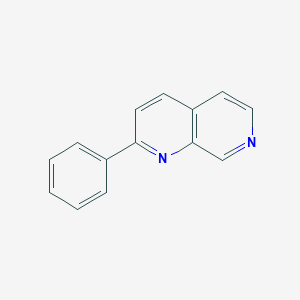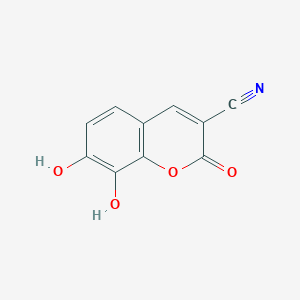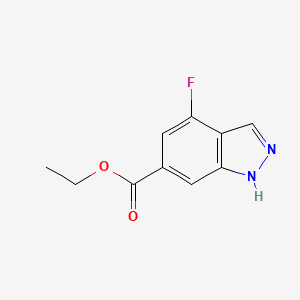
6-Ethyl-2,2-dimethylchroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-2,2-dimethylchroman-4-amine is a heterocyclic organic compound that belongs to the chroman family. Chromans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The structure of this compound consists of a chroman ring system with an ethyl group at the 6-position, two methyl groups at the 2-position, and an amine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2,2-dimethylchroman-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6-ethyl-2,2-dimethylchroman-4-one with ammonia or an amine source can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-2,2-dimethylchroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group at the 4-position can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while substitution reactions can introduce various functional groups at the 4-position.
Scientific Research Applications
6-Ethyl-2,2-dimethylchroman-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-2,2-dimethylchroman-4-amine involves its interaction with specific molecular targets and pathways. The amine group at the 4-position can form hydrogen bonds or ionic interactions with biological targets, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Chroman-4-one: Lacks the ethyl and dimethyl groups but shares the core chroman structure.
6-Methylchroman-4-amine: Similar structure but with a methyl group instead of an ethyl group at the 6-position.
2,2-Dimethylchroman-4-amine: Lacks the ethyl group at the 6-position.
Uniqueness: 6-Ethyl-2,2-dimethylchroman-4-amine is unique due to the specific combination of substituents on the chroman ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 6-position and the dimethyl groups at the 2-position can enhance its stability and interaction with biological targets.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
6-ethyl-2,2-dimethyl-3,4-dihydrochromen-4-amine |
InChI |
InChI=1S/C13H19NO/c1-4-9-5-6-12-10(7-9)11(14)8-13(2,3)15-12/h5-7,11H,4,8,14H2,1-3H3 |
InChI Key |
BARMYPFKQXQJLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(CC2N)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



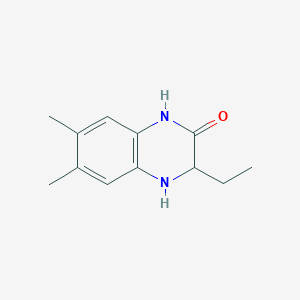

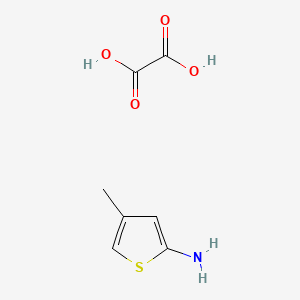
![4-Amino-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11897904.png)


